

Spectroscopic Unveiling of Cinnamyl Acetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Cinnamyl Acetate

Cat. No.: B086382

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This technical guide provides an in-depth analysis of the spectroscopic data for **cinnamyl acetate**, a widely used fragrance and flavoring agent. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and fragmentation patterns.

Introduction

Cinnamyl acetate is an organic ester responsible for the characteristic sweet, floral, and spicy aroma reminiscent of cinnamon. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the development of new applications. This guide presents a comprehensive overview of its ^1H NMR, ^{13}C NMR, IR, and MS data, providing a foundational resource for scientists working with this compound.

Molecular Structure of Cinnamyl Acetate

The structural formula of **cinnamyl acetate** ($\text{C}_{11}\text{H}_{12}\text{O}_2$) is presented below. The molecule consists of a phenyl group attached to a propenyl acetate moiety.

Figure 1. Chemical structure of **cinnamyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

Sample Preparation:

- Approximately 10-20 mg of **cinnamyl acetate** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz NMR spectrometer was used for ^1H NMR, and a 100 MHz spectrometer for ^{13}C NMR.
- Temperature: All spectra were recorded at room temperature.
- ^1H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled sequence was used to simplify the spectrum and enhance the signal of the carbon atoms.

^1H NMR Data

The ^1H NMR spectrum of **cinnamyl acetate** exhibits characteristic signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40	d	2H	Aromatic protons (ortho to the side chain)
7.33-7.31	t	2H	Aromatic protons (meta to the side chain)
7.27-7.25	t	1H	Aromatic proton (para to the side chain)
6.66	d	1H	Vinylic proton (=CH-Ph)
6.31-6.24	m	1H	Vinylic proton (-CH=CH-CH ₂ O-)
4.73	d	2H	Methylene protons (-CH ₂ O-)
2.09	s	3H	Methyl protons (-C(O)CH ₃)
d = doublet, t = triplet, m = multiplet, s = singlet			

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within cinnamyl acetate.

Chemical Shift (δ) ppm	Assignment
170.88	Carbonyl carbon (-C=O)
136.18	Aromatic carbon (quaternary, attached to the side chain)
134.21	Vinylic carbon (-CH=CH-Ph)
128.61	Aromatic carbons (ortho and meta)
128.03	Aromatic carbon (para)
126.61	Aromatic carbons
123.14	Vinylic carbon (-CH=CH-CH ₂ O-)
65.1	Methylene carbon (-CH ₂ O-)
21.02	Methyl carbon (-C(O)CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation:

- A small drop of neat **cinnamyl acetate** was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

- Data Collection: The spectrum was recorded over the range of 4000-400 cm^{-1} .

IR Data Interpretation

The IR spectrum of **cinnamyl acetate** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~3030	Medium	Aromatic and vinylic C-H stretch
~2950	Medium	Aliphatic C-H stretch (from the methyl and methylene groups)
~1740	Strong	C=O stretch (ester carbonyl)
~1650	Medium	C=C stretch (alkene)
~1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (ester)
~965	Strong	C-H bend (out-of-plane, trans-alkene)
~750, 690	Strong	C-H bend (out-of-plane, monosubstituted aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **cinnamyl acetate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.

Instrumentation and Data Acquisition:

- Inlet: The sample was introduced via a Gas Chromatograph (GC) to separate it from any impurities.
- Ionization: Electron Ionization (EI) at 70 eV was used to generate charged fragments.
- Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier was used to detect the ions.

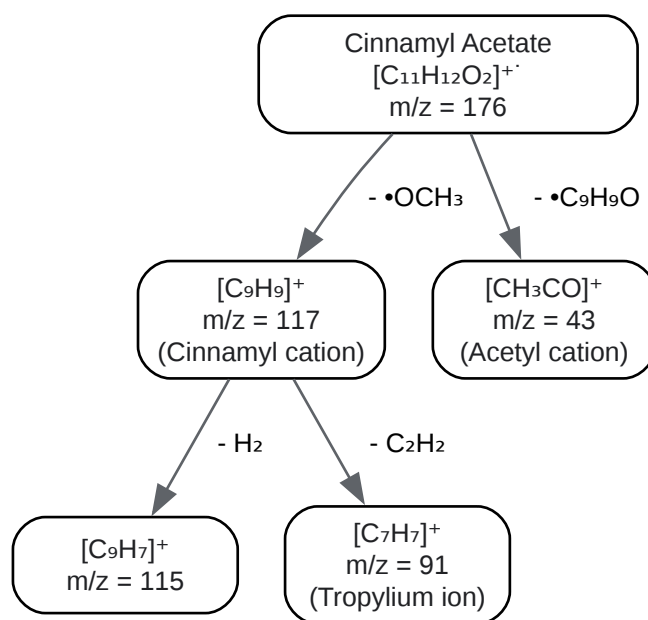
Mass Spectrometry Data

The mass spectrum of **cinnamyl acetate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
176	Moderate	$[M]^+$, Molecular ion
133	Moderate	$[M - CH_3CO]^+$, Loss of an acetyl radical
117	High	$[C_9H_9]^+$, Cinnamyl cation
115	High	$[C_9H_7]^+$, Loss of H_2 from the cinnamyl cation
91	Moderate	$[C_7H_7]^+$, Tropylium ion
43	High (Base Peak)	$[CH_3CO]^+$, Acetyl cation

Fragmentation Pathway

The major fragmentation pathway of **cinnamyl acetate** under electron ionization involves the cleavage of the ester bond, leading to the formation of the stable cinnamyl and acetyl cations.



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Figure 2. Proposed mass spectral fragmentation pathway of **cinnamyl acetate**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of **cinnamyl acetate**. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous identification and structural confirmation. The detailed experimental protocols serve as a valuable reference for researchers in the field, ensuring reproducibility and accuracy in future analytical work. This guide underscores the power of modern spectroscopic techniques in the chemical and pharmaceutical sciences.

- To cite this document: BenchChem. [Spectroscopic Unveiling of Cinnamyl Acetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086382#spectroscopic-data-interpretation-for-cinnamyl-acetate-nmr-ir-ms\]](https://www.benchchem.com/product/b086382#spectroscopic-data-interpretation-for-cinnamyl-acetate-nmr-ir-ms)

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